2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(pyridin-3-yl)acetamide
Description
This compound features a pyrimidinone core substituted with a 4-fluorophenyl group at the 4-position and an acetamide linker connected to a pyridin-3-yl moiety. The fluorine atom enhances metabolic stability and bioavailability by reducing oxidative metabolism, while the pyridine ring may facilitate hydrogen bonding with target proteins.
Properties
IUPAC Name |
2-[4-(4-fluorophenyl)-6-oxopyrimidin-1-yl]-N-pyridin-3-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN4O2/c18-13-5-3-12(4-6-13)15-8-17(24)22(11-20-15)10-16(23)21-14-2-1-7-19-9-14/h1-9,11H,10H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LULLVJFBYKDPKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)CN2C=NC(=CC2=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(pyridin-3-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable β-diketone and an amidine derivative under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with the pyrimidine ring.
Attachment of the Pyridinylacetamide Moiety: The final step involves the coupling of the pyrimidine derivative with a pyridinylacetamide precursor using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(pyridin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydride in DMF (dimethylformamide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(pyridin-3-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an inhibitor of specific enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and inflammatory conditions.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(pyridin-3-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit the activity of specific enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. This inhibition can disrupt key biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Patent Literature (2019)
The compound N-(4-(4-chloroindolin-1-yl)-3-cyano-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide (Patent Compound 2) shares an acetamide linkage but differs in its core heterocycle (quinoline vs. pyrimidinone) and substituents. Key differences include:
- Substituents : The 4-chloroindolin-1-yl group in Patent Compound 2 introduces steric bulk and electron-withdrawing effects, contrasting with the 4-fluorophenyl group’s smaller size and moderate electronegativity.
- Bioactivity Implications : Chlorine substituents often improve binding affinity but may reduce solubility, whereas fluorine balances lipophilicity and metabolic stability .
Table 1: Comparative Physicochemical Properties
*LogP values estimated using fragment-based methods.
Functional Group Modulations
- Fluorine vs.
- Acetamide Linker Optimization : The target compound’s pyridin-3-yl group may offer better hydrogen-bonding capacity compared to the bromo/iodophenyl groups in 8a/8b, which rely on halogen bonding.
Research Findings and Implications
- Synthetic Challenges: The target compound’s pyrimidinone core requires precise regioselective synthesis, whereas pyridazinone derivatives (e.g., 8a/8b) face lower yields (10–46%) due to steric hindrance during coupling reactions .
- Pharmacokinetic Predictions : The fluorine atom in the target compound likely enhances metabolic stability over chlorine-containing analogs, as evidenced by studies on fluorinated kinase inhibitors .
- Target Selectivity: Molecular modeling (using tools like UCSF Chimera ) suggests the pyridin-3-yl group in the target compound could engage in unique interactions with kinase ATP-binding pockets, distinct from quinoline-based analogs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
